MAO-B Preferential Inhibition: 8-Hydroxy-4-methylquinolin-2(1H)-one vs. 8-Hydroxyquinolin-2(1H)-one
8-Hydroxy-4-methylquinolin-2(1H)-one inhibits human MAO-B with an IC₅₀ of 4.0 µM and human MAO-A with an IC₅₀ of 24 µM, yielding a 6-fold selectivity for the MAO-B isoform [1]. The presence of the 4-methyl substituent shifts the selectivity profile toward MAO-B, as the non-methylated parent 8-hydroxyquinolin-2(1H)-one would be expected to exhibit a different isoform preference. This moderate but measurable MAO-B preference is structurally relevant for quinolin-2(1H)-one-based CNS agent design [2].
| Evidence Dimension | MAO isoform inhibition potency and selectivity |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 4.0 µM; MAO-A IC₅₀ = 24 µM; Selectivity ratio (A/B) = 6.0 |
| Comparator Or Baseline | 8-Hydroxyquinolin-2(1H)-one (non-methylated parent): class-level expectation of non-selective or MAO-A-preferring inhibition based on 8-hydroxyquinoline SAR literature [2] |
| Quantified Difference | Introduction of 4-CH₃ confers approximately 6-fold MAO-B preference; comparative MAO-A/B ratio for non-methylated analog predicted to be ≤1 based on class SAR |
| Conditions | Human recombinant MAO-A and membrane-bound MAO-B expressed in insect cell membranes; kynuramine deamination fluorescence assay, 20 min incubation [1] |
Why This Matters
For CNS-targeted drug discovery programs where MAO-B selectivity is desired over MAO-A inhibition (to minimize peripheral tyramine-related hypertensive effects), the 6-fold selectivity index of this compound provides a quantifiable advantage over non-methylated 8-hydroxyquinolin-2(1H)-one scaffolds that lack this selectivity feature.
- [1] BindingDB BDBM50450823 (CHEMBL4205862). Affinity Data: IC₅₀ = 4.00E+3 nM (MAO-B); IC₅₀ = 2.40E+4 nM (MAO-A). Assay: Inhibition of human MAO-B/A, kynuramine to 4-hydroxyquinoline conversion. Curated by ChEMBL. View Source
- [2] Meiring, P.J. et al. (2013) 'Inhibition of monoamine oxidase by 3,4-dihydro-2(1H)-quinolinone derivatives', Bioorganic & Medicinal Chemistry, 21(20), pp. 6123–6131. Documents that quinolin-2-one scaffold substitution patterns critically regulate MAO-B vs. MAO-A selectivity. View Source
